5-Phenyl-1H-pyrrole-2-carboxylic acid

描述

The exact mass of the compound 5-Phenyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16407. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

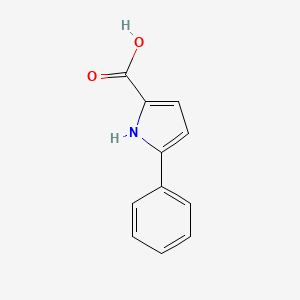

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVNAGNEONSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984994 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-06-2 | |

| Record name | 6636-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"5-Phenyl-1H-pyrrole-2-carboxylic acid" CAS number 6636-06-2

An In-Depth Technical Guide to 5-Phenyl-1H-pyrrole-2-carboxylic acid (CAS 6636-06-2): Synthesis, Characterization, and Therapeutic Potential

Abstract

5-Phenyl-1H-pyrrole-2-carboxylic acid, holding the CAS number 6636-06-2, is a heterocyclic compound of significant interest to the scientific community. As a derivative of the pyrrole-2-carboxylic acid scaffold, it represents a privileged structure in medicinal chemistry and materials science. The pyrrole ring is a fundamental component of numerous natural products and pharmacologically active agents, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] This guide provides a comprehensive technical overview of 5-Phenyl-1H-pyrrole-2-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic methodologies, detail analytical characterization techniques, and survey the therapeutic landscape of its parent class, with a particular focus on its potential in developing novel anti-infective and anticancer agents.

Physicochemical and Safety Profile

Understanding the fundamental properties of a compound is the first step in any research endeavor. 5-Phenyl-1H-pyrrole-2-carboxylic acid is a solid at room temperature with defined thermal and solubility characteristics that dictate its handling and application in various experimental settings.[3]

Core Properties

The key physicochemical data for 5-Phenyl-1H-pyrrole-2-carboxylic acid are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 6636-06-2 | [3][4] |

| Molecular Formula | C₁₁H₉NO₂ | [3][4] |

| Molecular Weight | 187.20 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 206-208 °C | [3] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [5] |

Molecular Structure

The structure features a pyrrole ring, a five-membered aromatic heterocycle, substituted with a phenyl group at position 5 and a carboxylic acid at position 2. This arrangement provides sites for derivatization and interaction with biological targets.

Caption: Workflow of the Hantzsch Pyrrole Synthesis mechanism.

Experimental Protocol: A Hantzsch-Type Synthesis

The following protocol describes a robust, self-validating procedure for the synthesis of an ester precursor to 5-Phenyl-1H-pyrrole-2-carboxylic acid, which can then be hydrolyzed to the final product.

Objective: To synthesize Ethyl 5-phenyl-1H-pyrrole-2-carboxylate via a modified Hantzsch synthesis, followed by hydrolysis.

Materials:

-

Ethyl 3-oxo-3-phenylpropanoate (β-ketoester)

-

2-Chloroacetaldehyde (α-haloaldehyde)

-

Ammonium acetate (Ammonia source)

-

Ethanol (Solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (Drying agent)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 3-oxo-3-phenylpropanoate (1.0 eq) and ammonium acetate (2.0 eq) in 100 mL of ethanol.

-

Rationale: Ethanol serves as a polar protic solvent suitable for all reactants. Ammonium acetate provides the ammonia nucleophile in a controlled manner.

-

-

Addition of Aldehyde: To the stirring solution, add 2-chloroacetaldehyde (1.1 eq) dropwise over 10 minutes.

-

Rationale: Slow addition helps to control any initial exotherm and ensures homogenous mixing.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for real-time tracking of the consumption of starting materials and formation of the product.

-

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether (100 mL) and water (100 mL).

-

Rationale: This step removes the solvent and separates the organic product from water-soluble inorganic salts.

-

-

Extraction and Drying: Separate the organic layer. Wash it sequentially with water (2x 50 mL) and brine (1x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Rationale: Washing removes residual impurities. Drying with MgSO₄ removes trace water from the organic phase.

-

-

Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by silica gel column chromatography to afford pure Ethyl 5-phenyl-1H-pyrrole-2-carboxylate.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Reflux for 2 hours. Cool the solution and acidify to pH ~3 with 2M HCl. The precipitate is collected by filtration, washed with cold water, and dried to yield 5-Phenyl-1H-pyrrole-2-carboxylic acid.

-

Rationale: Base-catalyzed hydrolysis (saponification) converts the ester to the corresponding carboxylate salt. Acidification then protonates the salt to yield the final carboxylic acid product.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure.

| Technique | Expected Result for 5-Phenyl-1H-pyrrole-2-carboxylic acid |

| ¹H NMR | Signals for 3 aromatic protons on the pyrrole ring, 5 aromatic protons on the phenyl ring, a broad singlet for the N-H proton, and a very broad downfield singlet for the carboxylic acid O-H proton. |

| ¹³C NMR | Signals for the carbonyl carbon (~160-170 ppm), 4 distinct carbons for the pyrrole ring, and carbons for the phenyl ring (with C-ipso, ortho, meta, para signals). |

| IR Spectroscopy | A very broad O-H stretch (3300-2500 cm⁻¹), a strong C=O stretch (1760-1690 cm⁻¹), an N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C stretches (~1600 cm⁻¹). [6] |

| Mass Spec. | A molecular ion peak [M]⁺ at m/z ≈ 187.19, corresponding to the molecular weight of C₁₁H₉NO₂. |

The Pharmacological Landscape and Therapeutic Prospects

The pyrrole heterocycle is a prolific scaffold in drug discovery. [1]Derivatives of pyrrole-2-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, highlighting the potential of 5-Phenyl-1H-pyrrole-2-carboxylic acid as a starting point for new therapeutic agents.

Antibacterial and Antitubercular Activity

The emergence of antibacterial resistance necessitates the discovery of new chemical entities to combat bacterial infections. [1]Pyrrole-containing compounds have shown significant promise in this area.

-

Targeting MmpL3: A series of pyrrole-2-carboxamide derivatives were designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). [7]MmpL3 is an essential transporter for mycolic acids, which are critical components of the unique cell wall of Mycobacterium tuberculosis. Inhibiting MmpL3 disrupts cell wall synthesis, leading to bacterial death. The pyrrole N-H and amide N-H groups were found to be crucial for forming hydrogen bonds in the protein's active site. [7]* Targeting InhA: Other pyrrole derivatives have been developed to target the enoyl-acyl carrier protein reductase (InhA), another key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis. [1][8]

Caption: Inhibition of mycolic acid transport by targeting the MmpL3 protein.

Antiparasitic and Antifungal Potential

Beyond bacteria, the parent compound, pyrrole-2-carboxylic acid, has shown notable activity against other pathogens. It exhibits antiparasitic effects against Trypanosomes through the selective inhibition of proline racemase and also possesses potent antifungal activity against the plant pathogen Phytophthora. [5]This suggests that phenyl substitution at the C5 position could be explored to modulate this activity and selectivity.

Anticancer Applications

Several studies have reported the cytotoxic effects of novel pyrrole derivatives against various human cancer cell lines, including colon, breast, and ovarian cancers. [9][10]The mechanism often involves inducing apoptosis in a dose- and time-dependent manner. The planar, aromatic nature of the pyrrole-phenyl system in 5-Phenyl-1H-pyrrole-2-carboxylic acid makes it an attractive scaffold for designing DNA intercalators or enzyme inhibitors relevant to cancer pathways.

Conclusion and Future Directions

5-Phenyl-1H-pyrrole-2-carboxylic acid (CAS 6636-06-2) is more than a simple chemical entry; it is a versatile scaffold with significant untapped potential. Its synthesis is achievable through well-established and robust chemical reactions like the Hantzsch synthesis. The true value of this molecule lies in its utility as a foundational block for drug discovery. The established biological activities of the broader pyrrole-2-carboxylic acid class, particularly in anti-infective and anticancer research, provide a strong rationale for its further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the carboxylic acid group (e.g., to amides, esters) and substituting the phenyl ring to probe the effects on potency and selectivity against biological targets like MmpL3.

-

Mechanism of Action Elucidation: For derivatives showing promising anticancer activity, detailed studies are needed to identify the specific cellular pathways and molecular targets they modulate.

-

Materials Science Applications: The rigid, planar structure could be exploited in the development of organic electronics or polymers, an area that remains largely unexplored for this specific molecule. [11] By leveraging the knowledge outlined in this guide, researchers are well-equipped to explore and unlock the full potential of this promising heterocyclic compound.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

Pyrrole-2-carboxylic acid. Bioaustralis Fine Chemicals. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch Pyrrole Synthesis. Cambridge University Press. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

The Hantzsch Pyrrole Synthesis. Scribd. [Link]

-

methyl 5-phenyl-1H-pyrrole-2-carboxylate. Chemical Synthesis Database. [Link]

-

Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

-

5-Phenyl-1H-pyrrole-2-carboxylic acid AldrichCPR | 6636-06-2. MilliporeSigma. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health. [Link]

-

Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. ResearchGate. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health. [Link]

-

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

-

Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

-

ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

-

1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

-

1H-Pyrrole-2-carboxylic acid. National Institutes of Health. [Link]

-

Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Chemistry LibreTexts. [Link]

-

Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. ScienceDirect. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 5-Phenyl-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vlifesciences.com [vlifesciences.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

"5-Phenyl-1H-pyrrole-2-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 5-Phenyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Application in Drug Discovery

Abstract

5-Phenyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, planar structure and specific functional group orientation make it a valuable scaffold for designing targeted therapeutic agents. This technical guide provides an in-depth analysis of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail validated synthetic methodologies, and contextualize its significance through its application as a key intermediate in the development of novel HIV-1 entry inhibitors. The narrative emphasizes the rationale behind experimental design and provides comprehensive, actionable protocols.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Unlike its saturated counterpart, pyrrolidine, the aromatic pyrrole ring offers a more conformationally restricted framework, which can be advantageous for achieving high-affinity binding to biological targets.[1]

Within this class, 5-Phenyl-1H-pyrrole-2-carboxylic acid emerges as a compound of significant interest. The strategic placement of a phenyl group at the 5-position and a carboxylic acid at the 2-position creates a molecule with distinct regions for pharmacophoric interaction. This specific arrangement has proven critical for its use as a precursor to potent antiviral agents, particularly those targeting the HIV-1 virus.[2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis and drug development. The properties of 5-Phenyl-1H-pyrrole-2-carboxylic acid are well-defined, ensuring its reliable use in further synthetic transformations.

Core Properties

The fundamental molecular and physical properties are summarized below. These values are critical for stoichiometric calculations, solvent selection, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [4] |

| CAS Number | 6636-06-2 | [3] |

| Physical Form | Solid | |

| IUPAC Name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | - |

| InChI Key | YEQVNAGNEONSTR-UHFFFAOYSA-N |

Spectroscopic Signature

Spectroscopic analysis confirms the identity and purity of the synthesized compound. While specific spectra should be run for each batch, the following table outlines the expected characteristic peaks for 5-Phenyl-1H-pyrrole-2-carboxylic acid, based on analyses of structurally similar pyrrole derivatives.[5][6][7]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the 6-7 ppm range), aromatic protons of the phenyl group (7-8 ppm range), a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the two distinct pyrrole carbons, the four unique carbons of the phenyl ring, and the characteristic downfield signal of the carboxyl carbon (>160 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1710 cm⁻¹), N-H stretching (approx. 3200-3400 cm⁻¹), and C=C stretches from the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (187.19 m/z). |

Synthesis Methodologies: From Classical to Modern Approaches

The efficient synthesis of 5-Phenyl-1H-pyrrole-2-carboxylic acid is crucial for its application in larger-scale drug development campaigns. Here, we detail a robust, multi-step synthesis that can be performed on a gram scale without the need for column chromatography, making it highly practical.[2]

Recommended Protocol: A Three-Step Synthesis from Pyrrole

This procedure focuses on reliability and scalability, starting from commercially available pyrrole.

Step 1: Vilsmeier-Haack Formylation of Pyrrole

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole. It selectively functionalizes the 2-position.

-

Protocol:

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of pyrrole in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH or KOH solution to hydrolyze the iminium intermediate.

-

The product, pyrrole-2-carboxaldehyde, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Phenylation of Pyrrole-2-carboxaldehyde

-

Rationale: A Suzuki coupling reaction is employed for its high functional group tolerance and excellent yields in forming C-C bonds. This step introduces the key phenyl group at the 5-position.

-

Protocol:

-

To a flask, add pyrrole-2-carboxaldehyde, phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a solvent system, typically a mixture of toluene and water or dioxane and water.

-

De-gas the mixture thoroughly by bubbling with N₂ or Ar for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-phenyl-1H-pyrrole-2-carboxaldehyde can often be used directly in the next step.

-

Step 3: Oxidation to Carboxylic Acid

-

Rationale: A mild oxidation is required to convert the aldehyde to a carboxylic acid without affecting the pyrrole or phenyl rings. Potassium permanganate (KMnO₄) under basic conditions is a reliable choice.

-

Protocol:

-

Dissolve the crude 5-phenyl-1H-pyrrole-2-carboxaldehyde in a suitable solvent like acetone or a t-BuOH/water mixture.

-

Prepare a solution of KMnO₄ in water and add it slowly to the aldehyde solution. The reaction is exothermic; maintain a controlled temperature.

-

Stir until the purple color of the permanganate has disappeared and a brown MnO₂ precipitate has formed.

-

Filter off the MnO₂ solid.

-

Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2-3.

-

The final product, 5-Phenyl-1H-pyrrole-2-carboxylic acid, will precipitate as a solid.

-

Collect the product by filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the described three-step synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Classification: Acutely toxic (Oral, Category 4), Skin Irritant, Eye Irritant. * GHS Pictogram: GHS07 (Exclamation Mark). * Signal Word: Warning. * Precautionary Statements:

-

P264: Wash hands thoroughly after handling. * P270: Do not eat, drink or smoke when using this product. * P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. * Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood.

-

Conclusion

5-Phenyl-1H-pyrrole-2-carboxylic acid is more than a simple heterocyclic compound; it is a validated and highly valuable building block for the development of sophisticated therapeutic agents. Its straightforward, scalable synthesis allows for the reliable production of material for research and development. Its demonstrated utility in the creation of potent HIV-1 entry inhibitors underscores the power of scaffold-based drug design and highlights the continued importance of the pyrrole motif in medicinal chemistry. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists working to leverage this powerful scaffold in their own research endeavors.

References

-

Siddiqui, H. L., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. [Link]

-

ChemSynthesis. Pyrroles database - synthesis, physical properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. [Link]

-

Ramanavicius, A., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. [Link]

-

Basan, A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2609. [Link]

-

De Smet, L., et al. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry. [Link]

-

Reddy, P. V. N., et al. (2015). Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors. Request PDF on ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 227455, 1-Phenylpyrrole-2-carboxylic acid. [Link]

-

ResearchGate. (PDF) Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

MDPI. Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects.... [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6636-06-2|5-Phenyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1-Phenylpyrrole-2-carboxylic acid | C11H9NO2 | CID 227455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]

A Technical Guide to 5-Phenyl-1H-pyrrole-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile template for designing bioactive molecules. Among its many derivatives, 5-Phenyl-1H-pyrrole-2-carboxylic acid stands out as a valuable building block for drug discovery and development. The strategic placement of a phenyl group and a carboxylic acid moiety on the pyrrole ring provides distinct vectors for chemical modification, enabling the exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Phenyl-1H-pyrrole-2-carboxylic acid. We will delve into its fundamental properties, explore robust synthetic methodologies, detail self-validating analytical protocols for structural confirmation, and discuss its current and potential applications as a pivotal intermediate in the creation of novel therapeutic agents.

Section 1: Nomenclature and Physicochemical Properties

Correctly identifying and understanding the basic properties of a chemical entity is the foundation of all subsequent research. This section provides the standardized nomenclature and key physicochemical data for 5-Phenyl-1H-pyrrole-2-carboxylic acid.

Chemical Structure and Identifiers

The structure of 5-Phenyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring substituted at the C2 position with a carboxylic acid group and at the C5 position with a phenyl group.

Caption: General synthetic workflow for 5-Phenyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible two-step synthesis starting from a suitable 1,4-dicarbonyl precursor, adapted from the principles of the Paal-Knorr reaction and standard ester hydrolysis.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-oxo-4-phenyl-4-oxobutanoate (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid and salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester intermediate.

Step 2: Saponification to 5-Phenyl-1H-pyrrole-2-carboxylic acid

-

Reaction Setup: Suspend the synthesized ethyl 5-phenyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH).

-

Heating: Heat the mixture to reflux until the reaction is complete (as monitored by TLC, typically 2-6 hours), indicated by the disappearance of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume in vacuo to remove the ethanol.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the final product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Section 3: Analytical Characterization (Self-Validating System)

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

Protocol: Spectroscopic and Analytical Verification

Objective: To confirm the structure and assess the purity of the synthesized 5-Phenyl-1H-pyrrole-2-carboxylic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- ¹H NMR Analysis: Acquire the proton NMR spectrum.

- Expected Signals:

- Carboxylic Acid (COOH): A broad singlet, typically >10 ppm (in DMSO-d₆).

- Pyrrole NH: A broad singlet, typically between 11-12 ppm (in DMSO-d₆).

- Phenyl Protons (C₆H₅): A series of multiplets between 7.2-8.0 ppm, integrating to 5 protons.

- Pyrrole CH Protons: Two doublets in the aromatic region (approx. 6.5-7.0 ppm), each integrating to 1 proton, showing coupling to each other.

- ¹³C NMR Analysis: Acquire the carbon NMR spectrum.

- Expected Signals:

- Carboxylic Carbonyl (C=O): A signal >160 ppm.

- Aromatic Carbons: Multiple signals in the 110-140 ppm range, corresponding to the carbons of the pyrrole and phenyl rings.

2. Mass Spectrometry (MS):

- Technique: Use Electrospray Ionization (ESI) in negative mode for high sensitivity.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

- Analysis:

- Expected Ion: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~186.05, confirming the molecular weight of 187.19 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₈NO₂⁻).

3. Infrared (IR) Spectroscopy:

- Technique: Use Attenuated Total Reflectance (ATR) for solid samples.

- Analysis:

- Expected Peaks:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

- N-H Stretch (Pyrrole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The 5-Phenyl-1H-pyrrole-2-carboxylic acid scaffold is a strategic starting point for developing new drugs. Its structural features—a flat, aromatic, hydrogen-bond-donating pyrrole ring, a hydrogen-bond-accepting/donating carboxylic acid, and a lipophilic phenyl group—can be exploited to target a wide range of biological systems.

The Scaffold as a Privileged Fragment

In drug design, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. The phenylpyrrole motif is a component of compounds with demonstrated antifungal and other biological activities. [4]Phenylpyrrole derivatives like fludioxonil are used as agricultural fungicides, highlighting the potent bioactivity of this chemical class. [4][5]The core structure serves as an excellent foundation for library synthesis, where modifications to the phenyl ring, the pyrrole nitrogen, or the carboxylic acid can systematically alter the molecule's properties to achieve desired therapeutic effects. [2]

Caption: Logical flow from the core scaffold to potential therapeutic agents.

Role as a Building Block for Bioactive Molecules

The true value of 5-Phenyl-1H-pyrrole-2-carboxylic acid lies in its utility as an intermediate. The carboxylic acid is a versatile chemical handle that can be readily converted into amides, esters, or other functional groups, enabling the molecule to be coupled to other fragments or pharmacophores.

Table 3: Examples of Bioactive Pyrrole Derivatives and Their Significance

| Compound Class | Therapeutic Area | Significance of the Pyrrole Scaffold | Source |

|---|---|---|---|

| Pyrrolnitrin Analogs | Antifungal | The core phenylpyrrole structure is responsible for potent antifungal activity. | [4] |

| Kinase Inhibitors (e.g., Sunitinib) | Anticancer | The pyrrole ring acts as a central scaffold to correctly orient substituents that interact with the ATP-binding pocket of kinases. | [2][6] |

| Pyrrole-2-carboxamides | Antimicrobial, Anti-TB | The pyrrole-amide linkage is a common feature in compounds designed to inhibit bacterial enzymes or disrupt cell processes. | [2] |

| Lycogalic Acid Analogs | Fungicides | The pyrrole carboxylic acid moiety is a key component for broad-spectrum fungicidal activity against phytopathogenic fungi. | [5]|

This demonstrates that the pyrrole core, particularly when functionalized with groups like carboxylic acids, is a cornerstone in the development of a wide array of clinically and agriculturally important molecules. [3][11]

Conclusion

5-Phenyl-1H-pyrrole-2-carboxylic acid is more than just a chemical compound; it is a versatile platform for innovation in the life sciences. Its straightforward synthesis via established methods like the Paal-Knorr reaction, combined with its rich potential for chemical modification, makes it an invaluable tool for medicinal chemists. The robust analytical techniques available ensure that its identity and purity can be rigorously controlled, a non-negotiable requirement in drug development. As researchers continue to seek novel treatments for a host of diseases, from fungal infections to cancer, scaffolds like 5-Phenyl-1H-pyrrole-2-carboxylic acid will remain at the forefront of discovery, providing the structural foundation for the next generation of therapeutic agents.

References

-

Grokipedia. Paal–Knorr synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Fillinger, S., et al. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology. Available from: [Link]

-

ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. Available from: [Link]

-

MDPI. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024). Available from: [Link]

-

ResearchGate. (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2023). Available from: [Link]

-

PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). Available from: [Link]

Sources

"5-Phenyl-1H-pyrrole-2-carboxylic acid" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Phenyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole core, a phenyl substituent, and a carboxylic acid group. This molecular architecture makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics. Its derivatives have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a critical pathway in regulating oxidative stress associated with conditions like acute lung injury and cerebral ischemia/reperfusion injury.[1][2] A thorough understanding of the compound's fundamental physicochemical properties—namely its solubility and stability—is paramount for its successful application in drug discovery and development, from initial screening and formulation to manufacturing and storage. This guide provides a comprehensive overview of these characteristics, outlines detailed protocols for their evaluation, and offers insights into best practices for handling and storage.

Physicochemical Characterization

The structure of 5-Phenyl-1H-pyrrole-2-carboxylic acid, containing both a lipophilic phenyl ring and a polar carboxylic acid group, dictates its solubility and interaction with various solvent systems. Key identifying properties are summarized below.

Table 1: Physicochemical Properties of 5-Phenyl-1H-pyrrole-2-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 6636-06-2 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 206-208°C | [3] |

| InChI Key | YEQVNAGNEONSTR-UHFFFAOYSA-N |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation processes. The presence of the carboxylic acid group suggests that the solubility of 5-Phenyl-1H-pyrrole-2-carboxylic acid will be pH-dependent, increasing in basic aqueous solutions due to deprotonation and salt formation. The aromatic rings suggest solubility in various organic solvents.

Qualitative Solubility

Predictive analysis and empirical data from related pyrrole structures suggest the following solubility profile.[4] This data should be confirmed experimentally for specific applications.

Table 2: Predicted Qualitative Solubility Profile of 5-Phenyl-1H-pyrrole-2-carboxylic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | Soluble | Capable of hydrogen bonding and solvating both polar and nonpolar regions of the molecule. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | Can act as both hydrogen bond donors and acceptors. Solubility may increase with heating. |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | Limited polarity may restrict interaction with the carboxylic acid group. |

| Ethers | Diethyl Ether | Sparingly Soluble | Low polarity and limited hydrogen bonding capability. |

| Nonpolar | Hexanes, Toluene | Insoluble | Significant mismatch in polarity. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble / Very Sparingly Soluble | The hydrophobic phenyl group dominates, limiting solubility. |

| Aqueous (Basic) | 0.1 M NaOH | Soluble | The carboxylic acid is deprotonated to form a more soluble carboxylate salt. |

| Aqueous (Acidic) | 0.1 M HCl | Insoluble | The carboxylic acid remains protonated, and solubility is low. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for quantifying the equilibrium solubility of the compound in a specific solvent system.

Methodology:

-

Preparation: Add an excess amount of 5-Phenyl-1H-pyrrole-2-carboxylic acid to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Assessing the stability of a compound under various environmental conditions is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over its shelf-life.[5] The primary degradation pathways for 5-Phenyl-1H-pyrrole-2-carboxylic acid are likely to involve oxidation of the pyrrole ring or decarboxylation, influenced by factors such as pH, temperature, and light.

General Protocol for Stability Assessment

This protocol is based on ICH guidelines and can be adapted for specific stress conditions (thermal, photolytic, pH).[6]

Methodology:

-

Sample Preparation: Prepare solutions of 5-Phenyl-1H-pyrrole-2-carboxylic acid at a known concentration in the desired medium (e.g., buffer for pH stability, solvent for photostability). For solid-state stability, weigh the compound directly into vials.

-

Initial Analysis (T=0): Immediately analyze a set of samples to establish the initial concentration and purity profile. This serves as the baseline for all future time points.

-

Stress Conditions:

-

Control: Store a set of samples under controlled, non-stress conditions (e.g., 5°C, protected from light) to monitor the stability of the analytical solution itself.

-

pH Stability: Store samples in buffers of varying pH (e.g., pH 2, 7, 9) at a specified temperature.

-

Thermal Stability (Accelerated): Store solid or solution samples at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH), as per ICH guidelines.

-

Photostability: Expose samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[7] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

-

Time Points: Withdraw samples at predefined intervals (e.g., 0, 24, 48, 72 hours for forced degradation; 0, 1, 3, 6 months for accelerated stability).

-

Analysis: Analyze each sample using a validated, stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all potential degradation products.

-

Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Monitor for the appearance and growth of any degradation peaks in the chromatogram.

-

Perform a mass balance analysis to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

Photostability Testing

Photostability testing is essential to determine if the compound requires light-resistant packaging and special handling. The ICH Q1B guideline provides a standardized approach.[7]

Visualization: ICH Q1B Photostability Decision Flowchart

Caption: Decision flowchart for photostability testing based on ICH Q1B.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place.[10] Protect from light, especially if photostability studies indicate sensitivity.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11] It is also classified as harmful if swallowed (Acute Toxicity 4, Oral).

Conclusion

5-Phenyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in drug development. Its solubility is predicted to be highest in polar aprotic solvents and basic aqueous solutions, a characteristic that can be leveraged in formulation development. The stability of the compound must be rigorously evaluated according to established scientific and regulatory guidelines to define its shelf-life and appropriate storage conditions. The protocols and data presented in this guide provide a robust framework for researchers to characterize 5-Phenyl-1H-pyrrole-2-carboxylic acid, enabling its effective and safe use in scientific discovery.

References

- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2025). American Chemical Society.

- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (PMC).

-

Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. (2025). ResearchGate. Available at: [Link]

-

Pyrrole-2-Carboxylic Acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

- Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances.

-

5-methyl-1H-pyrrole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Experimental conditions for pyrrole polymerization. ResearchGate. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central, National Institutes of Health. Available at: [Link]

-

Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available at: [Link]

-

Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment. (2024). PubMed, National Institutes of Health. Available at: [Link]

-

Pyrrole-2-carboxylic acid Safety Data Sheet. Acros Organics. Available at: [Link]

-

Polypyrroles. (2013). ScienceDirect. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

-

methyl 5-phenyl-1H-pyrrole-2-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2021). ACS Publications. Available at: [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority. Available at: [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

Expiration Dating and Stability Testing for Human Drug Products. (2014). U.S. Food and Drug Administration (FDA). Available at: [Link]

-

5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. RSC Publishing. Available at: [Link]

Sources

- 1. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 6636-06-2 Cas No. | 5-Phenyl-1H-pyrrole-2-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. www3.paho.org [www3.paho.org]

- 6. japsonline.com [japsonline.com]

- 7. database.ich.org [database.ich.org]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Spectroscopic Characterization of 5-Phenyl-1H-pyrrole-2-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for 5-Phenyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming identity, purity, and for understanding their chemical behavior. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational data and the rationale behind its interpretation.

Introduction to 5-Phenyl-1H-pyrrole-2-carboxylic acid

5-Phenyl-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ) is a bifunctional molecule featuring a pyrrole core, a phenyl substituent at the 5-position, and a carboxylic acid at the 2-position.[1] This unique arrangement of functional groups dictates its characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for anyone synthesizing or utilizing this compound.

The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For 5-Phenyl-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The key is to understand the influence of the electron-withdrawing carboxylic acid group and the aromatic phenyl group on the pyrrole ring's protons.

Expected ¹H NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet that can exchange with D₂O.[2] |

| ~11.5 - 12.0 | broad singlet | 1H | N-H | The pyrrole N-H proton is also acidic and appears as a broad, deshielded signal. |

| ~7.6 - 7.8 | multiplet | 2H | Phenyl H (ortho) | Protons on the phenyl ring ortho to the pyrrole are deshielded due to the anisotropic effect of the pyrrole ring. |

| ~7.3 - 7.5 | multiplet | 3H | Phenyl H (meta, para) | The remaining phenyl protons will appear in their typical aromatic region. |

| ~6.9 - 7.1 | doublet | 1H | Pyrrole H-3 | This proton is adjacent to the electron-withdrawing carboxylic acid group and will be coupled to H-4. |

| ~6.2 - 6.4 | doublet | 1H | Pyrrole H-4 | This proton is adjacent to the phenyl-substituted carbon and will be coupled to H-3. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenyl-1H-pyrrole-2-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic OH and NH protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |

| ~135 - 140 | Pyrrole C-5 | The carbon bearing the phenyl group will be deshielded. |

| ~130 - 135 | Phenyl C (ipso) | The carbon of the phenyl ring attached to the pyrrole. |

| ~128 - 130 | Phenyl C (para) | Aromatic carbons of the phenyl ring. |

| ~127 - 129 | Phenyl C (ortho) | Aromatic carbons of the phenyl ring. |

| ~125 - 127 | Phenyl C (meta) | Aromatic carbons of the phenyl ring. |

| ~122 - 125 | Pyrrole C-2 | The carbon attached to the carboxylic acid group. |

| ~118 - 122 | Pyrrole C-3 | Pyrrole ring carbon adjacent to the carboxylic acid. |

| ~108 - 112 | Pyrrole C-4 | Pyrrole ring carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is standard.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300–2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3300 | Medium | N-H stretch | Pyrrole |

| 3100–3000 | Medium | C-H stretch | Aromatic (Phenyl & Pyrrole) |

| 1760–1690 | Strong | C=O stretch | Carboxylic Acid |

| 1600–1450 | Medium-Weak | C=C stretch | Aromatic (Phenyl & Pyrrole) |

| 1320–1210 | Strong | C-O stretch | Carboxylic Acid |

| 950-910 | Medium, Broad | O-H bend | Carboxylic Acid |

| 900–675 | Strong | C-H out-of-plane bend | Aromatic |

Interpretation: The IR spectrum will be dominated by a very broad absorption from 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretch of the carboxylic acid, which will likely overlap with the C-H stretches.[3][4] A sharp, strong peak between 1760-1690 cm⁻¹ is the tell-tale sign of the carbonyl (C=O) group.[4] The N-H stretch of the pyrrole ring is expected around 3300 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 5-Phenyl-1H-pyrrole-2-carboxylic acid directly onto the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion) |

| 169 | [M - H₂O]⁺ |

| 142 | [M - COOH]⁺ |

| 115 | [C₉H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of 187, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of water (m/z 169) and the loss of the carboxyl group (m/z 142). The presence of a phenyl group will likely give rise to a fragment at m/z 77.

Molecular Structure and Proposed Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of 5-Phenyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation) may be necessary to increase volatility.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) into a hot inlet.

-

Temperature Program: Ramp the oven temperature to ensure separation from any impurities and elution of the compound.

-

-

MS Conditions:

-

Ionization: Use standard EI energy (70 eV).

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of 5-Phenyl-1H-pyrrole-2-carboxylic acid. The data and interpretations presented in this guide serve as a benchmark for researchers working with this compound, ensuring confidence in its identity and purity. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. PubChem Compound Summary for CID 12473. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Singh, P. P., & Singh, A. (2015). Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. ResearchGate. Available at: [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. Available at: [Link]

- Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

Sources

An In-Depth Technical Guide to 5-Phenyl-1H-pyrrole-2-carboxylic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1H-pyrrole-2-carboxylic acid, a deceptively simple heterocyclic compound, stands as a testament to the enduring relevance of the pyrrole scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this molecule, from its synthetic origins, rooted in classical name reactions, to its contemporary applications as a building block for novel therapeutic agents. This document delves into the historical context of its synthesis, details established and modern synthetic protocols, and explores the burgeoning biological significance of the 5-phenylpyrrole motif. Particular emphasis is placed on the causality behind experimental choices and the validation of synthetic pathways, offering field-proven insights for researchers actively engaged in the synthesis and application of pyrrole derivatives.

Introduction: The Pyrrole Scaffold and the Significance of the 5-Phenyl Substituent

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically indispensable molecules, including heme, chlorophyll, and vitamin B12.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery, with numerous pyrrole-containing compounds reaching the pharmaceutical market.[2][3] These include the anti-inflammatory drugs zomepirac and tolmetin, and the blockbuster antihypercholesterolemic agent atorvastatin.[2]

The introduction of a phenyl group at the 5-position of the pyrrole ring, coupled with a carboxylic acid at the 2-position, imparts a specific set of physicochemical properties to the molecule. The phenyl group introduces steric bulk and lipophilicity, influencing how the molecule interacts with biological targets, while the carboxylic acid provides a handle for further chemical modification and can act as a key interacting moiety in its own right. This strategic substitution has led to the emergence of the 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold as a valuable building block in the development of new therapeutic agents.

Historical Context and Discovery

While a singular, seminal "discovery" paper for 5-Phenyl-1H-pyrrole-2-carboxylic acid is not readily apparent in a historical context, its existence is firmly established within the broader history of pyrrole synthesis. The development of classical named reactions in the late 19th century provided the foundational chemistry for accessing such substituted pyrroles. The commercial availability and established CAS number (6636-06-2) indicate its long-standing presence in the chemical landscape. Its synthesis is conceptually rooted in several cornerstone methodologies for pyrrole ring formation.

The most probable early synthetic routes would have been variations of the Paal-Knorr synthesis , first reported in 1884.[4][5] This robust reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6] The conceptual pathway to 5-Phenyl-1H-pyrrole-2-carboxylic acid via this method is illustrated below.

Figure 2. Paal-Knorr synthesis workflow for a 5-phenylpyrrole.

3.1.2. Exemplary Protocol: Synthesis of a 5-Phenylpyrrole Derivative

This protocol describes the synthesis of a substituted 5-phenylpyrrole, which can be a precursor to the target carboxylic acid.

Materials:

-

1-Phenyl-1,4-pentanedione

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

To a solution of 1-phenyl-1,4-pentanedione (1 equivalent) in glacial acetic acid, add ammonium acetate (3-5 equivalents).

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-methyl-5-phenyl-1H-pyrrole.

Causality: The use of a significant excess of ammonium acetate drives the equilibrium towards product formation. Acetic acid serves as both the solvent and the acid catalyst, facilitating the dehydration steps.

The Van Leusen Pyrrole Synthesis: A Modern and Versatile Approach

The Van Leusen reaction provides an excellent modern alternative, particularly for constructing polysubstituted pyrroles with high regioselectivity. [7][8]It involves the reaction of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).

3.2.1. General Reaction Scheme

Figure 3. Van Leusen pyrrole synthesis workflow.

3.2.2. Exemplary Protocol: Synthesis of a 5-Phenyl-1H-pyrrole-2-carboxylate

This protocol outlines the synthesis of an ester of the target molecule, which can be subsequently hydrolyzed to the carboxylic acid.

Materials:

-

Ethyl 3-phenyl-2-propenoate (Ethyl cinnamate)

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., a mixture of DMSO and diethyl ether)

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon), add a solution of ethyl cinnamate (1 equivalent) and TosMIC (1 equivalent) in DMSO dropwise at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ethyl 5-phenyl-1H-pyrrole-2-carboxylate.

-

The resulting ester can be hydrolyzed to the desired carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates TosMIC to form the reactive anion. The use of a polar aprotic solvent like DMSO helps to solvate the intermediates and facilitate the reaction.

Biological Significance and Modern Applications

The 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold is of increasing interest in medicinal chemistry, with recent studies highlighting its potential in various therapeutic areas.

Antifungal Activity

Recent research has identified phenylpyrrole analogues based on the natural alkaloid lycogalic acid as potent antifungal agents. [9][10]A series of compounds incorporating the 5-phenyl-1H-pyrrole-2-carboxylic acid core were synthesized and evaluated for their activity against a panel of phytopathogenic fungi. Several of these compounds exhibited broad-spectrum fungicidal activities, with some showing efficacy greater than the commercial fungicide carbendazim against specific fungal strains like Rhizoctonia cerealis and Sclerotinia sclerotiorum. [9][10]Molecular docking studies suggest that these compounds may act by inhibiting 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. [10]

Anticancer and Other Therapeutic Potential

The broader class of 5-arylpyrrole derivatives has demonstrated significant potential as antiproliferative agents. [11]While specific data for 5-phenyl-1H-pyrrole-2-carboxylic acid is limited, related structures have been shown to exhibit cytotoxic effects against various human cancer cell lines. [11]The pyrrole scaffold is a key component of several approved protein kinase inhibitors, and it is plausible that derivatives of 5-phenyl-1H-pyrrole-2-carboxylic acid could be designed to target specific kinases involved in cancer progression. [3] Furthermore, fused pyrrole systems have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential for developing novel anti-inflammatory agents from this scaffold. [11]

Characterization Data

Table 1: Physicochemical Properties of 5-Phenyl-1H-pyrrole-2-carboxylic acid

| Property | Value |

| CAS Number | 6636-06-2 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Solid |

Conclusion

5-Phenyl-1H-pyrrole-2-carboxylic acid, while seemingly a simple molecule, represents a confluence of classical synthetic organic chemistry and modern drug discovery. Its synthesis is accessible through well-established and versatile methods like the Paal-Knorr and Van Leusen reactions, allowing for the generation of a wide array of derivatives. The growing body of evidence for the biological activity of the 5-phenylpyrrole scaffold, particularly in the development of new antifungal and potentially anticancer agents, underscores its importance for the future of medicinal chemistry. This guide has provided a foundational understanding of this key molecule, offering both historical context and practical synthetic insights to empower researchers in their exploration of its therapeutic potential.

References

- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.

- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

- Semantic Scholar. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.

- Thieme. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.

- BenchChem. (2025).

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.

- Li, J. J. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633.